REACTION_CXSMILES
|
ClC1C2C(=CC=CC=2)C(C)=NN=1.[NH2:13][C:14]1[CH:34]=[CH:33][C:17]2[N:18]([C:21]3[CH:26]=[CH:25][C:24](C4C=CC=CC=4)=[CH:23][CH:22]=3)[CH:19]=[N:20][C:16]=2[CH:15]=1>CC(O)C>[NH2:13][C:14]1[CH:34]=[CH:33][C:17]2[N:18]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[CH:19]=[N:20][C:16]=2[CH:15]=1
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NN=C(C2=CC=CC=C12)C
|
Name
|
5-amino-1-(biphen-4-yl)benzimidazole
|
Quantity
|
28.5 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC2=C(N(C=N2)C2=CC=C(C=C2)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue is diluted with sat. NaHCO3 (15 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 (60 mL)
|
Type
|
WASH
|
Details
|
The extract is washed (brine)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
After solvent removal at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is purified on silica gel (3.2% to 4.8% methanol/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(N(C=N2)C2=CC=CC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 mg | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 181.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |